Kynostatin 272

HIV protease inhibitor Oral bioavailability Peptidomimetic pharmacokinetics

Kynostatin 272 (KNI-272, CAS 147318-81-8) is a picomolar HIV-1 protease inhibitor (Ki=0.0055 nM) featuring an Apns-based hydroxymethylcarbonyl isostere. Unlike saquinavir, indinavir, or ritonavir, it exhibits enthalpy-driven binding (ΔH=-6.3 kcal/mol) and uniquely undergoes oxidative metabolism in macrophage systems—an essential probe for compartment-specific drug inactivation studies. With 42.3% oral bioavailability (7.2-fold > KNI-227) and activity against both AZT-sensitive and AZT-resistant HIV-1 isolates and HIV-2 with low cytotoxicity, it is the benchmark for structure-bioavailability investigations of peptidomimetic protease inhibitors and cross-class antiretroviral combination research. Not a DEA-scheduled substance; ships under standard conditions for R&D use.

Molecular Formula C33H41N5O6S2
Molecular Weight 667.8 g/mol
CAS No. 147318-81-8
Cat. No. B1673734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKynostatin 272
CAS147318-81-8
SynonymsKynostatin-272;  Kynostatin 272;  Kynostatin272;  KNI-272;  NSC-651714;  KNI272;  NSC651714;  DRG-0219;  DRG 0219;  DRG0219.
Molecular FormulaC33H41N5O6S2
Molecular Weight667.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CSCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O
InChIInChI=1S/C33H41N5O6S2/c1-33(2,3)37-31(42)26-19-46-20-38(26)32(43)29(40)24(15-21-9-6-5-7-10-21)36-30(41)25(18-45-4)35-28(39)17-44-27-12-8-11-22-16-34-14-13-23(22)27/h5-14,16,24-26,29,40H,15,17-20H2,1-4H3,(H,35,39)(H,36,41)(H,37,42)/t24-,25-,26-,29-/m0/s1
InChIKeyNJBBLOIWMSYVCQ-VZTVMPNDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Kynostatin 272 (KNI-272) Procurement Specifications for HIV Protease Inhibitor Research


Kynostatin 272 (KNI-272, CAS 147318-81-8) is a conformationally constrained tripeptide HIV-1 protease inhibitor designed around the allophenylnorstatine (Apns) transition-state mimic hydroxymethylcarbonyl isostere [1]. It belongs to the KNI series of peptidomimetic HIV protease inhibitors developed in the early 1990s as anti-AIDS drug candidates [2]. The compound demonstrates picomolar-range enzyme inhibition (Ki = 0.0055 nM) and advanced to Phase I/II clinical evaluation, including trials with microsphere formulations aimed at bioavailability enhancement [3].

Why Generic HIV Protease Inhibitors Cannot Substitute for Kynostatin 272 in Specialized Research


HIV-1 protease inhibitors exhibit substantial structural and pharmacological heterogeneity despite their shared therapeutic class. Kynostatin 272 incorporates a unique Apns-based hydroxymethylcarbonyl isostere that produces distinct binding thermodynamics, while its dual sulfur-containing moieties (methylthioalanine and thioproline) confer susceptibility patterns not observed in clinically approved agents such as saquinavir, indinavir, or ritonavir [1]. Direct comparative data demonstrate that KNI-272 differs from its closest structural analog KNI-227 by approximately 7-fold in oral bioavailability and shows divergent resistance mutation profiles compared to both KNI-227 and clinically used protease inhibitors [2]. Substitution with structurally related inhibitors without quantitative confirmation would invalidate experiments designed around KNI-272's specific enzyme inhibition kinetics, mutant protease binding energetics, or oxidation-sensitive pharmacodynamics [3].

Quantitative Differentiation Guide for Kynostatin 272 Versus Structural Analogs and HIV Protease Inhibitors


7.2-Fold Superior Oral Bioavailability of Kynostatin 272 Versus Structural Analog KNI-227 in Rat Model

In a direct head-to-head pharmacokinetic comparison, Kynostatin 272 demonstrated substantially higher oral bioavailability than its closest structural analog KNI-227. Following intraduodenal administration of 10.0 mg/kg to rats, the mean peak plasma concentration for KNI-272 was 0.900 μg/mL compared to 0.374 μg/mL for KNI-227, and bioavailability (BA0-infinity) was 42.3% versus 5.90% [1].

HIV protease inhibitor Oral bioavailability Peptidomimetic pharmacokinetics

Kynostatin 272 Exhibits 10-Fold Bioavailability Improvement Over Lead Compound KNI-174

Kynostatin 272 demonstrated a significant 10-fold improvement in oral bioavailability compared to the series lead compound KNI-174. This quantitative enhancement was achieved through systematic structure-activity optimization of the tripeptide scaffold while maintaining picomolar HIV-1 protease inhibition [1].

HIV protease inhibitor Oral bioavailability Lead optimization

Unique Enthalpy-Driven Binding Thermodynamics Differentiate Kynostatin 272 from Other HIV Protease Inhibitors

Kynostatin 272 exhibits a distinctive thermodynamic binding signature compared to other HIV protease inhibitors. Unlike saquinavir, indinavir, and ritonavir, KNI-272 binding to HIV-1 protease is enthalpically favorable (ΔH = -6.3 kcal/mol) rather than entropy-driven, with favorable binding enthalpy traced to the burial of six ordered water molecules at the inhibitor-protease interface [1]. This enthalpic binding mode correlates with a Ki of 0.0055 nM against wild-type HIV-1 protease [2].

HIV protease inhibitor Binding thermodynamics Drug resistance

Differential Susceptibility to Oxidative Metabolism Distinguishes Kynostatin 272 from Saquinavir, Indinavir, and Ritonavir

Kynostatin 272 is uniquely susceptible to oxidative modification compared to other clinically evaluated HIV protease inhibitors. In a direct comparative study, KNI-272 was the only compound among tested protease inhibitors (saquinavir, indinavir, ritonavir, JE-2147) that showed high susceptibility to oxidation after exposure to hydrogen peroxide [1]. The two major oxidative metabolites from monocyte/macrophage metabolism (thioproline ring-oxidized isomers) demonstrated reduced capacity to inhibit HIV-1 protease activity [1].

HIV protease inhibitor Oxidative metabolism Monocyte/macrophage

Kynostatin 272 Demonstrates Activity Against AZT-Insensitive HIV-1 Isolates and HIV-2

Kynostatin 272 exhibits a broad antiviral spectrum extending to both AZT-sensitive and AZT-insensitive clinical HIV-1 isolates as well as HIV-2, with low associated cytotoxicity [1]. This antiviral breadth distinguishes KNI-272 from reverse transcriptase inhibitor-based comparators and positions it as a valuable tool for studying protease inhibitor efficacy against diverse HIV strains.

HIV protease inhibitor Antiviral spectrum Drug-resistant HIV

Quantified In Vivo Anti-HIV Efficacy of Kynostatin 272 in Humanized PBMC-SCID Mouse Model

Kynostatin 272 demonstrated quantifiable in vivo anti-HIV activity in human PBMC-SCID mice, providing preclinical efficacy validation beyond in vitro enzyme inhibition and antiviral assays [1]. This in vivo activity, combined with 42.3% oral bioavailability in rats, distinguishes KNI-272 from other early-stage protease inhibitors lacking in vivo validation.

HIV protease inhibitor In vivo efficacy Humanized mouse model

Recommended Research and Industrial Application Scenarios for Kynostatin 272


Oral Bioavailability Studies of Peptidomimetic HIV Protease Inhibitors

Kynostatin 272 serves as a benchmark compound for investigating structure-bioavailability relationships in peptidomimetic HIV protease inhibitors. With 42.3% oral bioavailability in rats—a 7.2-fold improvement over KNI-227 and 10-fold improvement over lead compound KNI-174—it provides a validated reference for studying how conformational constraint and structural modifications affect gastrointestinal absorption of tripeptide-based protease inhibitors [1].

HIV-1 Protease Inhibitor Binding Thermodynamics and Resistance Mechanism Research

Kynostatin 272 is uniquely suited for thermodynamic studies of protease-inhibitor interactions due to its distinctive enthalpy-driven binding signature (ΔH = -6.3 kcal/mol) coupled to the burial of six ordered water molecules. This contrasts with the entropy-driven binding of saquinavir, indinavir, and ritonavir, making KNI-272 an essential tool for investigating how binding energetics correlate with resistance development patterns, including the V82F/I84V double mutant where KNI-272 maintains measurable affinity despite a 100-500 fold reduction in association constant [2].

Oxidative Drug Metabolism and Compartment-Specific Antiviral Activity Studies

Kynostatin 272 is the only HIV protease inhibitor among those tested (saquinavir, indinavir, ritonavir, JE-2147) that demonstrates susceptibility to oxidative metabolism in monocyte/macrophage systems. It serves as a critical probe molecule for investigating compartment-specific drug inactivation, with two identified thioproline-oxidized metabolites showing reduced HIV-1 protease inhibitory activity, enabling studies of oxidative stress effects on antiviral potency in macrophage reservoirs [3].

Cross-Resistance Profiling with Nucleoside Reverse Transcriptase Inhibitors

Kynostatin 272 maintains antiviral activity against both AZT-sensitive and AZT-insensitive clinical HIV-1 isolates as well as HIV-2 strains with low cytotoxicity, establishing its utility in cross-class antiretroviral combination studies. This profile enables experimental designs investigating protease inhibitor efficacy against NRTI-resistant viral populations and supports studies of dual-mechanism antiviral strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kynostatin 272

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.